
Propargyl chloride
Overview
Description
Propargyl chloride (C₃H₃Cl), also known as 3-chloropropyne, is a chlorinated alkyne characterized by a terminal triple bond and a reactive chlorine atom. This compound is widely utilized in organic synthesis, particularly in click chemistry and cycloaddition reactions, due to its ability to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Its applications extend to the preparation of heterocyclic compounds, such as nitrogen-containing derivatives, and intermediates for pharmaceuticals or agrochemicals . This compound’s high reactivity stems from both the electrophilic chlorine and the electron-deficient sp-hybridized carbon in the propargyl group, enabling nucleophilic substitutions and alkyne-specific transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propargyl chloride can be synthesized through several methods. One common laboratory method involves the reaction of propargyl alcohol with thionyl chloride (SOCl₂) or phosgene (COCl₂). The reaction with thionyl chloride typically occurs at room temperature, while the reaction with phosgene requires a catalyst and higher temperatures .
Industrial Production Methods: On an industrial scale, this compound is often produced by the continuous reaction of propargyl alcohol with a chlorinating agent in the presence of a catalyst. The reaction is carried out at temperatures ranging from 40 to 70°C. Phosgene is preferred as the chlorinating agent due to its efficiency and the formation of less toxic by-products .
Chemical Reactions Analysis
Types of Reactions: Propargyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: this compound can react with nucleophiles to form substituted propargyl compounds.
Oxidation: this compound can be oxidized to form propargyl alcohol or other oxidized derivatives.
Reduction: Reduction of this compound can yield propargyl alcohol or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH₂) or potassium hydroxide (KOH) are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products:
Nucleophilic Substitution: Substituted propargyl compounds such as propargyl amines, propargyl alcohols, and propargyl thiols.
Oxidation: Propargyl alcohol and other oxidized derivatives.
Reduction: Propargyl alcohol and other reduced products.
Scientific Research Applications
Organic Synthesis
Propargyl chloride serves as a crucial reagent in organic chemistry, particularly in the synthesis of propargyl derivatives. It is commonly used for:
- C-Propargylation Reactions : this compound is employed in rhodium-catalyzed transfer hydrogenation reactions to couple with primary alcohols, producing homopropargylic alcohols. This method has shown promising yields, with optimized conditions yielding up to 80% of the desired product .
- Synthesis of Acetylenes : The compound is utilized to introduce alkyne functionalities into organic molecules. For instance, it can react with various nucleophiles to form propargyl ethers and amines, expanding the scope of synthetic methodologies .
Materials Science
This compound has been investigated for its interactions with surfaces, particularly silicon:
- Surface Functionalization : Research indicates that this compound can chemisorb on silicon surfaces (Si(100)), leading to the formation of stable surface species that can be further modified. This process involves the cleavage of the C–Cl bond and retention of the C≡C linkage, making it a valuable intermediate for creating functionalized silicon materials .
Photochemistry
The photochemical properties of this compound have been extensively studied:
- Photodissociation Studies : this compound undergoes photodissociation upon exposure to UV light (e.g., at 193 nm). Studies utilizing time-of-flight mass spectrometry have explored its dissociation pathways and the resulting products, providing insights into its reactivity under light exposure .
- Infrared Multiphoton Dissociation : The compound has also been examined for its infrared multiphoton dissociation mechanisms, revealing complex dynamics that can be harnessed for selective chemical transformations .
Case Study 1: C-Propargylation via Rhodium Catalysis
In a series of experiments aimed at optimizing the C-propargylation reaction using this compound, researchers found that employing a neutral rhodium-BINAP catalyst significantly enhanced yields when coupled with primary alcohols. The study highlighted the ability to achieve high selectivity and efficiency in forming homopropargylic alcohols from various substrates .
Reaction Conditions | Yield (%) |
---|---|
Rhodium Catalyst at 40°C | 80% |
Lower Loading (500 mol%) | 10-15% lower than optimal |
Case Study 2: Surface Chemistry on Silicon
A detailed investigation into the adsorption of this compound on Si(100) revealed three primary reaction pathways: cycloaddition, simple dissociation, and end-like reactions. The study provided vibrational spectroscopy data showing characteristic peaks associated with chemisorbed species, confirming the utility of this compound in surface functionalization applications .
Spectroscopic Data | Physisorption | Chemisorption |
---|---|---|
C–Cl Stretching (cm⁻¹) | 680 | Disappeared |
C≡C Stretching (cm⁻¹) | 2120 | Present |
Mechanism of Action
Propargyl chloride exerts its effects primarily through alkylation, where it transfers its propargyl group to nucleophilic sites on target molecules. This process involves the formation of a propargylic carbocation intermediate, which then reacts with nucleophiles. The high reactivity of the propargyl group allows for the formation of various carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Propargyl chloride belongs to a broader class of chlorinated hydrocarbons, each with distinct structural and functional properties. Below is a detailed comparison with structurally or functionally related compounds:
Structural and Functional Comparison
Reactivity and Stability
- This compound vs. Propargyl Bromide : While both undergo alkyne-specific reactions, bromine’s superior leaving-group ability makes propargyl bromide more reactive in nucleophilic substitutions. However, this compound is preferred in CuAAC due to lower cost and comparable efficiency in cycloadditions .
- This compound vs. Propionyl Chloride : The acyl chloride group in propionyl chloride facilitates rapid acylation, whereas this compound’s triple bond enables cycloaddition and polymerization. Propionyl chloride is more moisture-sensitive, requiring stringent anhydrous conditions .
- This compound vs. Benzyl Chloride : this compound’s aliphatic Cl is more reactive in SN2 reactions, while benzyl chloride’s aromatic ring stabilizes the leaving group, reducing hydrolysis rates .
Research Findings
- Infrared Laser Pyrolysis : this compound decomposes under IR laser irradiation to form chlorinated radicals, a pathway distinct from propionyl chloride’s thermal decomposition to CO and HCl .
- Synthetic Utility : this compound’s use in synthesizing 1,8-naphthalimide derivatives highlights its role in forming carbon-nitrogen bonds, a feature less prominent in benzyl chloride’s applications .
Biological Activity
Propargyl chloride, a compound with the chemical formula C₃H₃Cl, has garnered attention in various fields of research due to its diverse biological activities and applications. This article provides a detailed overview of the biological activity of this compound, highlighting its antifungal properties, antioxidant effects, and potential as a synthetic building block in medicinal chemistry.
This compound is a halogenated alkyne that serves as a versatile reagent in organic synthesis. Its reactivity is largely attributed to the presence of the propargyl group, which can participate in various nucleophilic reactions. This compound has been shown to exhibit significant biological activity through its interaction with specific enzymes and cellular processes.
Antifungal Activity
Recent studies have identified propargyl-linked antifolates as potent inhibitors against fungal pathogens such as Candida albicans. These compounds demonstrate dual inhibitory effects on dihydrofolate reductase (DHFR) enzymes from both C. albicans and C. glabrata. The structure-activity relationship (SAR) analysis revealed that modifications at the para position of the distal C-ring significantly enhance antifungal potency.
Key Findings:
- Inhibition Concentrations: Compounds derived from this compound exhibited IC₅₀ values under 100 nM against DHFR enzymes, indicating strong enzyme inhibition .
- Minimum Inhibitory Concentrations (MIC): Some derivatives showed MIC values as low as 1.3 μg/mL for C. glabrata and 25 μg/mL for C. albicans, suggesting effective antifungal activity .
Antioxidant Activity
This compound derivatives have also been explored for their antioxidant properties. A study demonstrated that certain propargyl compounds exhibit significant antioxidant effects, surpassing those of standard reference compounds like ascorbic acid. This suggests potential applications in preventing oxidative stress-related diseases .
Synthesis and Functionalization
The versatility of this compound extends to its role as a building block in synthetic chemistry. It can be employed in various reactions, including propargylation and functionalization processes that lead to the formation of complex molecular architectures.
Reaction Type | Description | Yield (%) |
---|---|---|
Propargylation with Ketones | Formation of homopropargylic alcohols | High |
Silylation | Selective silylation leading to protected homopropargylamines | Good |
Asymmetric Reactions | Enantioselective synthesis using chiral ligands | Up to 88% |
Case Studies
- Antifungal Study : A series of propargyl-linked antifolates were synthesized and tested against C. albicans. The study highlighted that compounds with hydrophobic substitutions at specific positions showed enhanced antifungal activity, providing insights into designing more effective antifungal agents .
- Antioxidant Evaluation : In vitro assays demonstrated that certain N-propargyl derivatives exhibited potent antioxidant activity, suggesting their potential use in therapeutic applications aimed at combating oxidative damage .
- Synthetic Applications : Research on the use of this compound in organic synthesis has shown its effectiveness in generating chiral centers and complex molecules through various catalytic processes, indicating its importance in medicinal chemistry .
Properties
IUPAC Name |
3-chloroprop-1-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl/c1-2-3-4/h1H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZPPWWHKPGCHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060789 | |
Record name | 1-Propyne, 3-chloro- | |
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Molecular Weight |
74.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] Yellow to pale brown liquid with a pungent unpleasant odor; [Alfa Aesar MSDS] | |
Record name | Propargyl chloride | |
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CAS No. |
624-65-7 | |
Record name | 3-Chloro-1-propyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=624-65-7 | |
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Record name | Propargyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624657 | |
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Record name | Propargyl chloride | |
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Record name | 1-Propyne, 3-chloro- | |
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Record name | 1-Propyne, 3-chloro- | |
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Record name | 3-chloropropyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.870 | |
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Record name | PROPARGYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M62YFL252 | |
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Retrosynthesis Analysis
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